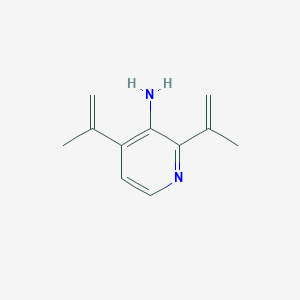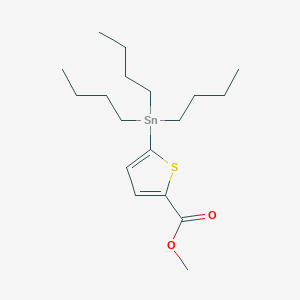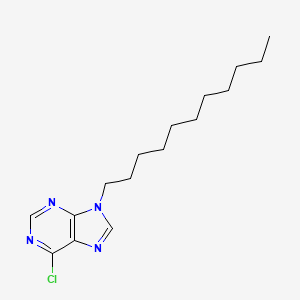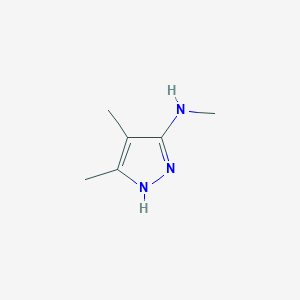![molecular formula C29H32O7 B13993520 2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol CAS No. 67965-10-0](/img/structure/B13993520.png)
2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol is a complex organic compound featuring a bicyclic structure. This compound is part of the bicyclo[4.3.0]nonane family, which is known for its unique structural properties and significant stereochemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core . Subsequent functionalization steps introduce the ethoxy, methyl, and trityloxymethyl groups under controlled conditions, often involving reagents like ethyl iodide, methyl lithium, and trityl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like dichloromethane, tetrahydrofuran, and ethanol are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways .
相似化合物的比较
Similar Compounds
Bicyclo[4.3.0]nonane: A simpler analog without the additional functional groups.
Trityloxymethyl derivatives: Compounds with similar trityloxymethyl groups but different core structures.
Ethoxy and methyl-substituted bicyclic compounds: Molecules with similar substituents but varying bicyclic frameworks.
Uniqueness
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol stands out due to its combination of functional groups and bicyclic structure, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
67965-10-0 |
|---|---|
分子式 |
C29H32O7 |
分子量 |
492.6 g/mol |
IUPAC 名称 |
2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
InChI |
InChI=1S/C29H32O7/c1-3-32-28(2)35-26-25(31)24(30)23(34-27(26)36-28)19-33-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30-31H,3,19H2,1-2H3 |
InChI 键 |
ROLYREVEODSZNZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(OC2C(C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)

![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)

![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
